molecular formula C17H22N6O3 B2651666 6-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1797737-24-6

6-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2651666
CAS RN: 1797737-24-6
M. Wt: 358.402
InChI Key: YQBSINQKSQZRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibition

An enantioselective process has been developed for preparing a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the importance of stereoselective synthesis in developing pharmaceuticals for neurological conditions (Cann et al., 2012).

Estrogen Receptor Binding and Anticancer Potential

Substituted pyrimidine-piperazine conjugates have demonstrated binding affinity to estrogen receptors and shown promising anticancer activities against breast cancer cell lines, illustrating the role of structural modification in enhancing therapeutic efficacy (Parveen et al., 2017).

Antimicrobial Activities of Triazole Derivatives

New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of triazole-based compounds in addressing microbial resistance (Bektaş et al., 2007).

Development of Selective Inhibitors for Diabetes Treatment

Research into selective inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme has led to potential drug candidates for treating type-2 diabetes, showcasing the application of specific structural motifs in targeting metabolic disorders (Latli et al., 2017).

Serotonin 5-HT3 Receptor Antagonists for Gastrointestinal Disorders

Microwave-assisted synthesis of novel piperazin-1-yl naphthyridine derivatives has been explored for their potential as serotonin 5-HT3 receptor antagonists, with implications for treating gastrointestinal disorders (Mahesh et al., 2004).

properties

IUPAC Name

6-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-20-14(24)6-5-13(18-20)16(25)22-9-7-11(8-10-22)15-19-21(2)17(26)23(15)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBSINQKSQZRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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